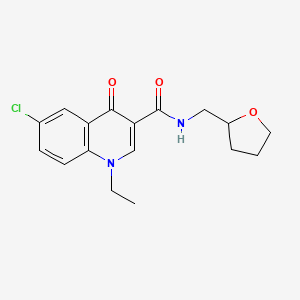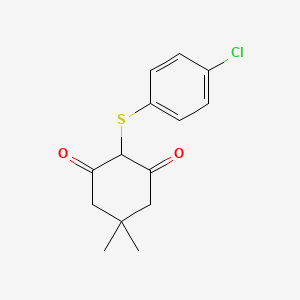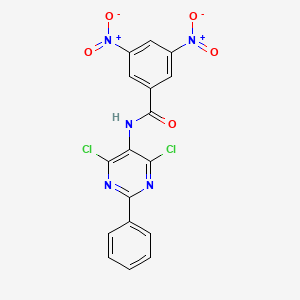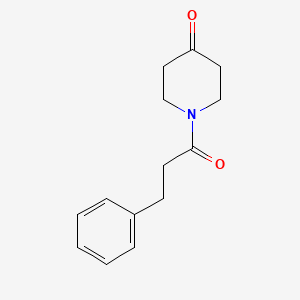
6-chloro-1-ethyl-4-oxo-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1-ethyl-4-oxo-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide is a synthetic compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is also known as CEM-Q and belongs to the quinoline family of compounds.
Mécanisme D'action
The mechanism of action of CEM-Q is not fully understood. However, studies have shown that CEM-Q inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and physiological effects:
CEM-Q has been found to have various biochemical and physiological effects. Studies have shown that CEM-Q can induce apoptosis, or programmed cell death, in cancer cells. CEM-Q has also been found to inhibit the expression of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CEM-Q in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations of using CEM-Q is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on CEM-Q. One area of research is to study the potential of CEM-Q as a treatment for inflammatory diseases. Another area of research is to investigate the use of CEM-Q in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of CEM-Q and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, CEM-Q is a synthetic compound that has shown potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a valuable tool for cancer and inflammatory disease research. Further research is needed to fully understand the mechanism of action of CEM-Q and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of CEM-Q involves the reaction of 6-chloro-1-ethyl-4-hydroxyquinoline-3-carboxylic acid with oxalyl chloride and then with 2-(oxolan-2-ylmethyl)aniline. The resulting product is then treated with acetic anhydride to obtain CEM-Q.
Applications De Recherche Scientifique
CEM-Q has shown potential applications in various fields of scientific research. One of the most significant applications of CEM-Q is in the field of cancer research. Studies have shown that CEM-Q has anti-cancer properties and can inhibit the growth of cancer cells. CEM-Q has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-20-10-14(17(22)19-9-12-4-3-7-23-12)16(21)13-8-11(18)5-6-15(13)20/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGKMFAAYOEVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)



![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)



![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)


![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
